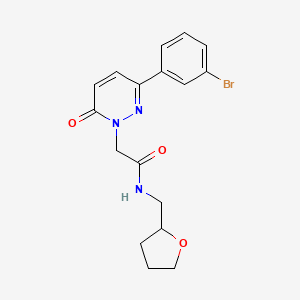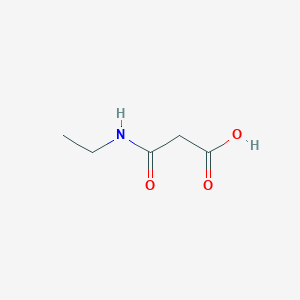
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is predominantly expressed in the mitochondria of immune cells and glial cells in the brain. This compound has gained significant attention in scientific research due to its potential applications in the diagnosis and treatment of various diseases, including neurodegenerative disorders, cancer, and inflammation.
Applications De Recherche Scientifique
Antimicrobial Applications
This compound has shown potential as a scaffold for developing new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens . Its derivatives could be explored for treating infections caused by drug-resistant bacteria and fungi, offering a new avenue in the fight against antimicrobial resistance.
Agriculture
In agriculture, derivatives of this compound could be used to develop novel pesticides or fungicides. The antimicrobial properties might be effective against plant pathogens, thus protecting crops from diseases and contributing to food security .
Material Science
The structural features of this compound could be utilized in material science for the design and synthesis of two-dimensional materials. These materials have applications in energy storage, optoelectronics, and catalysis .
Environmental Science
In environmental science, the compound’s derivatives could be used in the development of sensors or absorbents for environmental monitoring. They could help detect pollutants or be part of systems designed to reduce environmental contamination .
Biochemistry
In biochemistry, the compound’s activity against resistant strains of bacteria and fungi suggests its utility in studying biochemical pathways related to infection and immunity. It could also be used in the development of biochemical assays for research purposes .
Organic Synthesis
The compound could serve as a reagent or intermediate in organic synthesis, aiding in the construction of complex molecules for pharmaceuticals or other organic compounds .
Drug Development
Given its antimicrobial properties, this compound could be a starting point for the development of new drugs. It could lead to treatments for diseases caused by resistant pathogens, addressing a critical need in modern medicine .
Catalysis
The compound might be used to develop new catalysts for chemical reactions. This could have implications for industrial processes, making them more efficient and environmentally friendly .
Propriétés
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-12(2)25-16-9-7-15(8-10-16)18(24)21-20-23-22-19(26-20)17-11-13(3)5-6-14(17)4/h5-12H,1-4H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMHCINJRQQRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


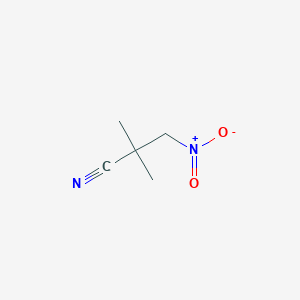

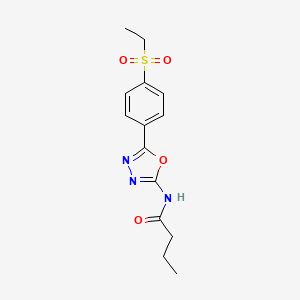
![N-(5-chloro-2-methoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2607383.png)
![3-(2-Chloro-4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2607384.png)
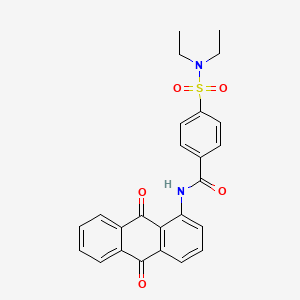
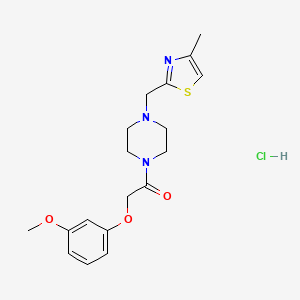
![5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2607392.png)
![1-Oxaspiro[4.4]nonan-4-amine](/img/structure/B2607393.png)
